molecular formula C66H48N4 B1317306 N1-(Naphthalen-2-yl)-N4,N4-bis(4-(naphthalen-2-yl(phenyl)amino)phenyl)-N1-phenylbenzene-1,4-diamine CAS No. 185690-41-9

N1-(Naphthalen-2-yl)-N4,N4-bis(4-(naphthalen-2-yl(phenyl)amino)phenyl)-N1-phenylbenzene-1,4-diamine

Cat. No. B1317306
M. Wt: 897.1 g/mol
InChI Key: KDOQMLIRFUVJNT-UHFFFAOYSA-N
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Description

N1-(Naphthalen-2-yl)-N4,N4-bis(4-(naphthalen-2-yl(phenyl)amino)phenyl)-N1-phenylbenzene-1,4-diamine is a useful research compound. Its molecular formula is C66H48N4 and its molecular weight is 897.1 g/mol. The purity is usually 95%.
BenchChem offers high-quality N1-(Naphthalen-2-yl)-N4,N4-bis(4-(naphthalen-2-yl(phenyl)amino)phenyl)-N1-phenylbenzene-1,4-diamine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N1-(Naphthalen-2-yl)-N4,N4-bis(4-(naphthalen-2-yl(phenyl)amino)phenyl)-N1-phenylbenzene-1,4-diamine including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Organic Electronics

  • Summary of the Application : DPTPCz is used as a host material in organic electronics . It is solution-processable, making it popular for use in electroluminescent devices and other optoelectronic devices, such as Organic Light Emitting Diodes (OLEDs) .
  • Methods of Application : The compound is typically dissolved in a suitable solvent, such as 2-methyltetrahydrofuran or ethyl acetate . It is then deposited onto a substrate using a process called spin coating or vacuum deposition. The resulting thin film forms the active layer of the OLED.

Optoelectronic Devices

  • Summary of the Application : DPTPCz is used in optoelectronic devices, particularly in Organic Light Emitting Diodes (OLEDs). It is often used as a host material in these devices .
  • Methods of Application : The compound is typically dissolved in a suitable solvent and then deposited onto a substrate using a process called spin coating or vacuum deposition. The resulting thin film forms the active layer of the OLED .

Light Scattering Layers in OLEDs

  • Summary of the Application : DPTPCz is used in the development of light scattering layers in OLEDs .
  • Methods of Application : Light scattering layers are often applied externally to the OLED. These layers can significantly increase the performance of the device and do not compromise the electric operation or add high costs during fabrication .

Organic Photovoltaics

  • Summary of the Application : DPTPCz can be used in organic photovoltaics (OPVs), a type of solar cell that uses organic electronics for light absorption and charge transport .
  • Methods of Application : The compound is typically dissolved in a suitable solvent and then deposited onto a substrate using a process called spin coating or vacuum deposition. The resulting thin film forms the active layer of the OPV .

Organic Field-Effect Transistors

  • Summary of the Application : DPTPCz can be used in organic field-effect transistors (OFETs), a type of transistor that uses an organic semiconductor in its channel .
  • Methods of Application : The compound is typically dissolved in a suitable solvent and then deposited onto a substrate using a process called spin coating or vacuum deposition. The resulting thin film forms the active layer of the OFET .

Organic Photodetectors

  • Summary of the Application : DPTPCz can be used in organic photodetectors (OPDs), a type of light sensor that uses organic semiconductors .
  • Methods of Application : The compound is typically dissolved in a suitable solvent and then deposited onto a substrate using a process called spin coating or vacuum deposition. The resulting thin film forms the active layer of the OPD .

Future Directions

: Ropak A. Sheakh Mohamad, Wali M. Hamad, and Hashim J. Aziz. “Crystal structure and Hirshfeld surface analysis of 4-(naphthalen-2-yl)-N-(Z)-4-propoxybenzylidene-1,3-thiazol-2-amine.” Acta Crystallographica Section E, 76, 920-923 (2020). DOI: 10.1107/S2056989020006611 : “Compound (I) was prepared by adding 4-N-propoxybenzaldehyde (0.145 g, 0.885 mmol) dropwise under constant stirring to a solution of 2-amino-4-(2-naphthyl)thiazole (0.2 g, 0.885 mmol) in 1-propanol (10 ml). The reaction was catalyzed by NaOH (0.1 g), and the mixture stirred for 1 h in a water bath at approximately 278–283 K.” Source : "We have previously published new biheterocyclic phosphonic α-amino esters of the 1,2,3-triazole-b

properties

IUPAC Name

4-N-naphthalen-2-yl-1-N,1-N-bis[4-(N-naphthalen-2-ylanilino)phenyl]-4-N-phenylbenzene-1,4-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C66H48N4/c1-4-22-55(23-5-1)68(64-31-28-49-16-10-13-19-52(49)46-64)61-40-34-58(35-41-61)67(59-36-42-62(43-37-59)69(56-24-6-2-7-25-56)65-32-29-50-17-11-14-20-53(50)47-65)60-38-44-63(45-39-60)70(57-26-8-3-9-27-57)66-33-30-51-18-12-15-21-54(51)48-66/h1-48H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KDOQMLIRFUVJNT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N(C2=CC=C(C=C2)N(C3=CC=C(C=C3)N(C4=CC=CC=C4)C5=CC6=CC=CC=C6C=C5)C7=CC=C(C=C7)N(C8=CC=CC=C8)C9=CC1=CC=CC=C1C=C9)C1=CC2=CC=CC=C2C=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C66H48N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

897.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N1-(Naphthalen-2-yl)-N4,N4-bis(4-(naphthalen-2-yl(phenyl)amino)phenyl)-N1-phenylbenzene-1,4-diamine

CAS RN

185690-41-9
Record name 4,4',4''-Tris[2-naphthyl(phenyl)amino]triphenylamine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N1-(Naphthalen-2-yl)-N4,N4-bis(4-(naphthalen-2-yl(phenyl)amino)phenyl)-N1-phenylbenzene-1,4-diamine
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N1-(Naphthalen-2-yl)-N4,N4-bis(4-(naphthalen-2-yl(phenyl)amino)phenyl)-N1-phenylbenzene-1,4-diamine
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N1-(Naphthalen-2-yl)-N4,N4-bis(4-(naphthalen-2-yl(phenyl)amino)phenyl)-N1-phenylbenzene-1,4-diamine
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N1-(Naphthalen-2-yl)-N4,N4-bis(4-(naphthalen-2-yl(phenyl)amino)phenyl)-N1-phenylbenzene-1,4-diamine
Reactant of Route 5
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N1-(Naphthalen-2-yl)-N4,N4-bis(4-(naphthalen-2-yl(phenyl)amino)phenyl)-N1-phenylbenzene-1,4-diamine
Reactant of Route 6
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N1-(Naphthalen-2-yl)-N4,N4-bis(4-(naphthalen-2-yl(phenyl)amino)phenyl)-N1-phenylbenzene-1,4-diamine

Citations

For This Compound
1
Citations
Y Huo, J Lu, T Lu, X Fang, X Ouyang, L Zhang… - New Journal of …, 2015 - pubs.rsc.org
Two novel 8-hydroxyquinoline metallic derivatives, (E)-2-[(2,3,4,5-tetrafluorophenyl)ethenyl]-8-hydroxyquinolate zinc (5) and (E)-2-[2-(2,6-dichlorophenyl)ethenyl]-8-hydroxyquinolate …
Number of citations: 29 pubs.rsc.org

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